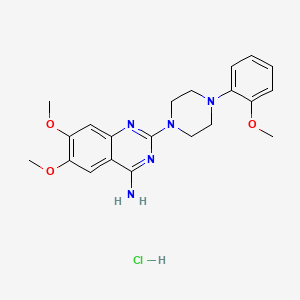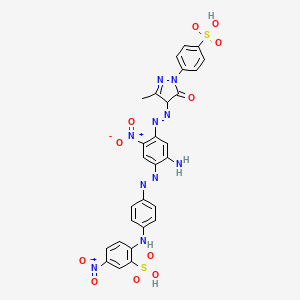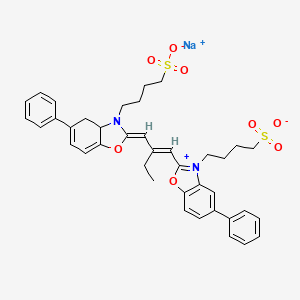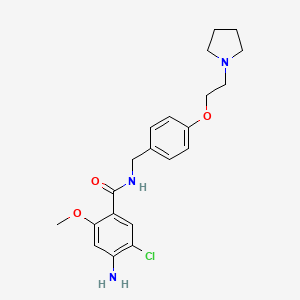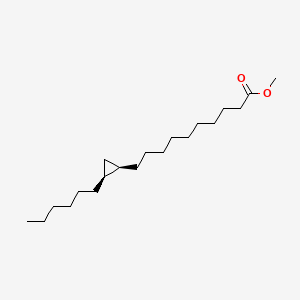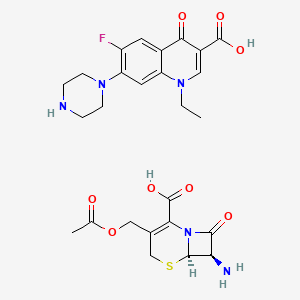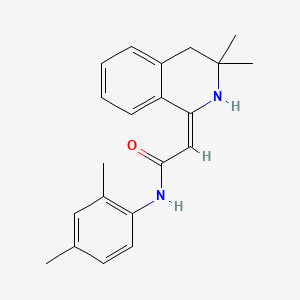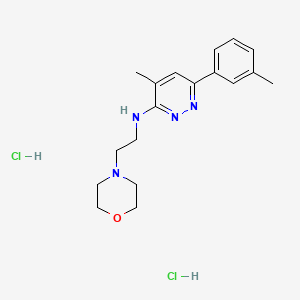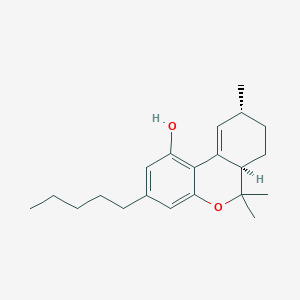
Diprafenone hydrochloride, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diprafenone hydrochloride, ®- is a class Ic antiarrhythmic agent closely related to propafenone. It is primarily used for its ability to manage and treat various types of cardiac arrhythmias by modulating the electrical activity of the heart. The compound is a dimethyl analog of propafenone and has been extensively studied for its electrophysiological properties and antiarrhythmic efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diprafenone hydrochloride, ®- involves the condensation of 2’-hydroxy-3-phenylpropiophenone with 1-chloro-2,3-epoxypropane in the presence of potassium carbonate. This reaction yields 2’- (2,3-epoxypropoxy)-3-phenylpropiophenone, which is then treated with 2-methyl-2-aminobutane in refluxing methanol .
Industrial Production Methods
Industrial production methods for Diprafenone hydrochloride, ®- typically follow the same synthetic route as described above, with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Diprafenone hydrochloride, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring and the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of Diprafenone hydrochloride, ®-, which can have different pharmacological properties and applications.
Wissenschaftliche Forschungsanwendungen
Diprafenone hydrochloride, ®- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the electrophysiological properties of antiarrhythmic agents.
Biology: The compound is used in research to understand its effects on cellular electrophysiology and its interaction with ion channels.
Medicine: Diprafenone hydrochloride, ®- is studied for its potential therapeutic applications in treating cardiac arrhythmias and other cardiovascular conditions.
Industry: The compound is used in the development of new antiarrhythmic drugs and in the optimization of existing therapies .
Wirkmechanismus
Diprafenone hydrochloride, ®- exerts its effects by blocking sodium channels in cardiac cells. This action reduces the likelihood of membrane depolarization, thereby stabilizing the cardiac rhythm. The compound also affects the mean open time of sodium channels, reducing it by up to 45%, which indicates a modification of the channel’s properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propafenone: Diprafenone hydrochloride, ®- is closely related to propafenone, sharing similar structural and pharmacological properties.
Flecainide: Another class Ic antiarrhythmic agent with similar electrophysiological effects.
Amiodarone: Although not a class Ic agent, amiodarone shares some electrophysiological properties with Diprafenone hydrochloride, ®-.
Uniqueness
Diprafenone hydrochloride, ®- is unique due to its specific structural modifications, which confer distinct electrophysiological properties and a different side effect profile compared to other antiarrhythmic agents. Its ability to modulate sodium channels with high specificity makes it a valuable compound in both research and clinical settings .
Eigenschaften
CAS-Nummer |
132009-85-9 |
|---|---|
Molekularformel |
C23H32ClNO3 |
Molekulargewicht |
406.0 g/mol |
IUPAC-Name |
1-[2-[(2R)-2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C23H31NO3.ClH/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18;/h5-13,19,24-25H,4,14-17H2,1-3H3;1H/t19-;/m1./s1 |
InChI-Schlüssel |
UMNNDKJVNNYLDU-FSRHSHDFSA-N |
Isomerische SMILES |
CCC(C)(C)NC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Kanonische SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)
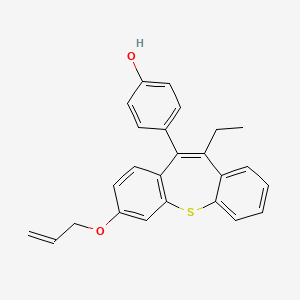
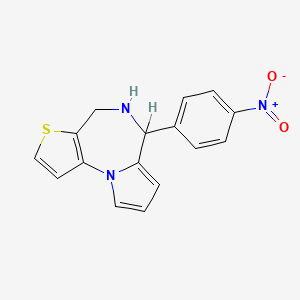

![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)
